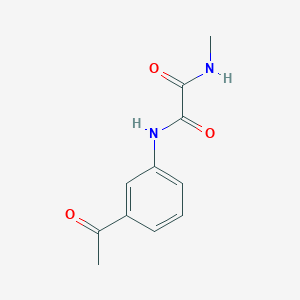
N'-(3-acetylphenyl)-N-methyloxamide
Descripción general
Descripción
N-(3-acetylphenyl)-N’-methylethanediamide is an organic compound with the chemical formula C11H13NO2. It is typically found as white or off-white crystals and is soluble in organic solvents like ethanol and ether, but only slightly soluble in water . This compound is often used as an intermediate in drug synthesis and as a catalyst in organic synthesis .
Métodos De Preparación
N-(3-acetylphenyl)-N’-methylethanediamide can be synthesized through the condensation reaction of acetanilide and methyl ethyl ketone . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable acid catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(3-acetylphenyl)-N’-methylethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N’-methylethanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is used in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound serves as a catalyst in various industrial chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved can vary based on the specific application and the biological system in which it is used .
Comparación Con Compuestos Similares
N-(3-acetylphenyl)-N’-methylethanediamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-N-methylacetamide: Similar in structure but with different positional isomerism.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but with a sulfonamide group instead of an amide group.
Phenylacetone: A structurally related compound with different functional groups and applications. The uniqueness of N-(3-acetylphenyl)-N’-methylethanediamide lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N'-(3-acetylphenyl)-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)8-4-3-5-9(6-8)13-11(16)10(15)12-2/h3-6H,1-2H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMMHQXALVBBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


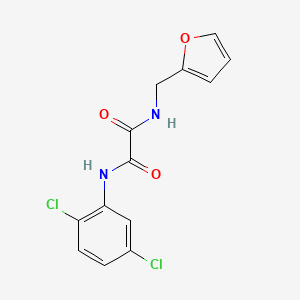
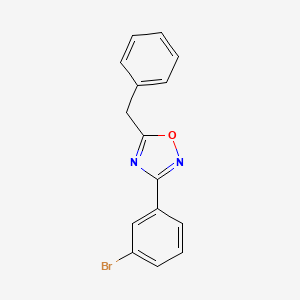
![2-[2-Chloro-4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4242297.png)
![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B4242309.png)
![N-benzyl-2-{2-[(isobutylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4242325.png)
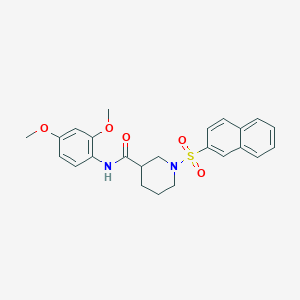
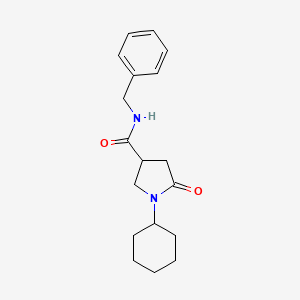
![1-(3-hydroxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4242346.png)
![2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4242354.png)
![{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetic acid](/img/structure/B4242358.png)
![{[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4242359.png)
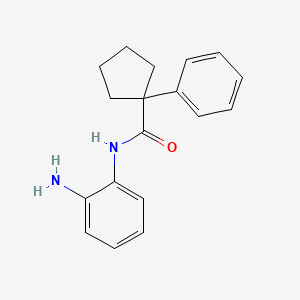
![8-morpholin-4-yl-14-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B4242365.png)

